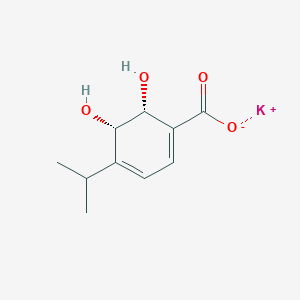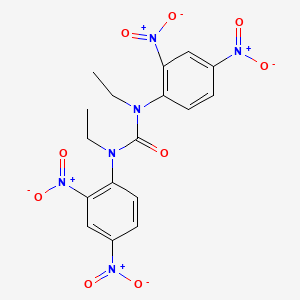
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexadiene ring substituted with hydroxyl groups and an isopropyl group, along with a carboxylate group coordinated to potassium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexadiene derivatives and isopropyl-substituted precursors.
Carboxylation: The carboxylate group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a base.
Potassium Coordination: The final step involves the coordination of the carboxylate group to potassium, typically achieved by reacting the carboxylate intermediate with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate
- (2R,3S)-1-Carboxy-4-pentyl-2,3-dihydroxycyclohexa-4,6-diene Potassium Salt
Comparison:
- Structural Differences: While similar in having a cyclohexadiene ring, the specific substituents and their positions differ, leading to variations in chemical properties and reactivity.
- Unique Features: Potassium (5S,6R)-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate is unique due to its specific hydroxyl and isopropyl substitutions, which confer distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C10H13KO4 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
potassium;(5S,6R)-5,6-dihydroxy-4-propan-2-ylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O4.K/c1-5(2)6-3-4-7(10(13)14)9(12)8(6)11;/h3-5,8-9,11-12H,1-2H3,(H,13,14);/q;+1/p-1/t8-,9+;/m0./s1 |
Clé InChI |
JQQIVJKNWWVNII-OULXEKPRSA-M |
SMILES isomérique |
CC(C)C1=CC=C([C@H]([C@H]1O)O)C(=O)[O-].[K+] |
SMILES canonique |
CC(C)C1=CC=C(C(C1O)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)



